molecular formula C19H16N4O5S B2668834 N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 872613-49-5

N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Cat. No.: B2668834
CAS No.: 872613-49-5
M. Wt: 412.42
InChI Key: ZLWZLLQPIXZDGK-UHFFFAOYSA-N
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Description

N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by the cyclization of catechol with formaldehyde in the presence of an acid catalyst.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of a hydrazide with carbon disulfide followed by cyclization with an appropriate oxidizing agent.

    Coupling Reactions: The benzodioxole moiety is then coupled with the oxadiazole ring through a thiol linkage, which is formed by the reaction of a thiol group with a halogenated precursor.

    Formation of the Benzamide Group: The final step involves the coupling of the oxadiazole-thiol intermediate with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol linkage, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

    Substitution: The benzodioxole and benzamide groups can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amine derivatives and ring-opened products.

    Substitution: Various substituted benzodioxole and benzamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It can be used in the synthesis of polymers and advanced materials due to its unique structural features.

Biology and Medicine

    Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly for their potential anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

Industry

    Electronics: Use in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the oxadiazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, inhibit receptor binding, or disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]methyl}benzamide
  • **N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-triazol-2-yl]methyl}benzamide

Uniqueness

N-{[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties compared to thiadiazole and triazole analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c24-16(21-13-6-7-14-15(8-13)27-11-26-14)10-29-19-23-22-17(28-19)9-20-18(25)12-4-2-1-3-5-12/h1-8H,9-11H2,(H,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWZLLQPIXZDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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